molecular formula C8H14BrNO2 B1525343 Tert-butyl 3-bromoazetidine-1-carboxylate CAS No. 1064194-10-0

Tert-butyl 3-bromoazetidine-1-carboxylate

Cat. No.: B1525343
CAS No.: 1064194-10-0
M. Wt: 236.11 g/mol
InChI Key: RUTPPPNQDPSSBM-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromoazetidine-1-carboxylate, also known as 1-Boc-3-bromoazetidine, is a chemical compound with the formula C₈H₁₄BrNO₂ . It is commonly used in scientific research .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of 1-amino-2,3-dibromopropane hydrobromide, dry tetrahydrofuran (THF), phenyllithium (PhLi) solution, acetonitrile (MeCN), lithium bromide (LiBr), and di-tert-butyl dicarbonate (Boc2O). The reaction mixture is stirred at –78 °C for 2 hours, then MeCN, LiBr, and Boc2O are added at –78 °C and warmed to room temperature overnight .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H14BrNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms in the molecule .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of structures bearing azetidine, pyrrolidine, piperidine, and morpholine core structures .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 236.11 . It is a liquid at room temperature . The compound has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.63, indicating its lipophilicity .

Scientific Research Applications

Elastase Inhibition

Tert-butyl 3-bromoazetidine-1-carboxylate has been explored for its potential as an elastase inhibitor. Beauve et al. (1999) synthesized 1-alkoxycarbonyl-3-bromoazetidin-2-ones by reacting (3S)-3-(tert-butoxycarbonyl) amino azetidin-2-one with different chloroformates and investigated their role as elastase inhibitors. These compounds showed low kinetic values for PPE-catalyzed hydrolysis, indicating their transient inhibitory effect on the enzyme (Beauve et al., 1999).

Synthesis of Functionalized Amino Acid Derivatives

Žukauskaitė et al. (2011) developed a synthesis method for alkyl 3-bromoazetidine-3-carboxylates, which are useful for producing functionalized azaheterocyclic α- and β-amino acid derivatives. These derivatives are significant for biological applications and in the field of foldamers (Žukauskaitė et al., 2011).

Anionic Cascade Recyclization

Ivanov (2020) investigated the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to form various pyrrolo[1,2-b][1,2,4]triazine systems. This study used tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, demonstrating the versatility of this compound in synthesizing complex heterocyclic systems (Ivanov, 2020).

Synthesis of CDK9 Inhibitors and Ibrutinib

Hu et al. (2019) discussed the synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a derivative of this compound, as a key intermediate in synthesizing CDK9 inhibitors and Ibrutinib. This research provides valuable references for the synthesis of these significant pharmaceutical compounds (Hu et al., 2019).

Highly Stereoselective Hydroformylation

Kollár and Sándor (1993) conducted a study on the highly stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, showing the potential of this compound in producing important intermediates for the synthesis of homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).

Synthesis of Antibacterial Agents

Song et al. (2009) synthesized 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, including a compound structurally related to this compound, to evaluate their antibacterial activities. This study highlights the potential of using this compound derivatives as antibacterial agents (Song et al., 2009).

Safety and Hazards

Tert-butyl 3-bromoazetidine-1-carboxylate is classified as an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

tert-butyl 3-bromoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTPPPNQDPSSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697026
Record name tert-Butyl 3-bromoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064194-10-0
Record name tert-Butyl 3-bromoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-bromoazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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